N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-methylbenzyl)amino]nicotinamide
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Overview
Description
1,2,4-Oxadiazole derivatives are a class of five-membered aromatic heterocyclic compounds that are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . They are known to exhibit a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of an acid with a semicarbazide in the presence of phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered ring containing three heteroatoms, two of which are nitrogen and one is oxygen .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents present on the oxadiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure. For example, they generally exist as solids .
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some 1,2,4-oxadiazole derivatives have been found to exhibit significant acetylcholinesterase inhibitory activity, which makes them potential drug candidates for the treatment of Alzheimer’s disease .
Safety and Hazards
Future Directions
The future research directions in the field of 1,2,4-oxadiazole derivatives are likely to focus on the design and synthesis of new derivatives with improved biological activity and lower toxicity. This includes the exploration of different substituents and the development of more efficient synthesis methods .
Properties
IUPAC Name |
6-[(4-methylphenyl)methylamino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)20-24-18(25-27-20)12-23-19(26)16-8-9-17(22-11-16)21-10-15-6-4-14(3)5-7-15/h4-9,11,13H,10,12H2,1-3H3,(H,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMVGSMHKGTDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)NCC3=NOC(=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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